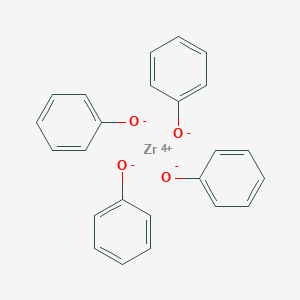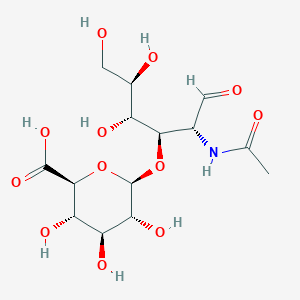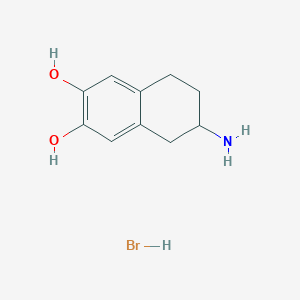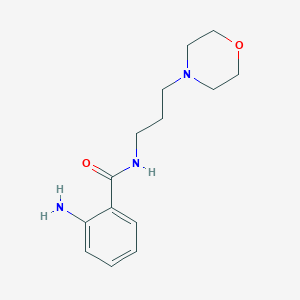
2-amino-N-(3-morpholin-4-ylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-morpholin-4-ylpropyl)benzamide is a compound that has been synthesized and characterized for its structural and biological properties. It is part of a broader class of compounds that include morpholino groups and have been studied for their potential applications in various fields, including cancer treatment and gastroprokinetic activity.
Synthesis Analysis
The synthesis of compounds similar to 2-amino-N-(3-morpholin-4-ylpropyl)benzamide typically involves condensation reactions. For instance, similar compounds have been synthesized by condensation of isocyanato benzene derivatives with morpholino-indazole amines, prepared from difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like X-ray crystallography. They generally belong to the monoclinic system and exhibit distinct structural features that can affect their biological activity (Jin et al., 2021).
Chemical Reactions and Properties
These compounds often exhibit significant biological activities, such as inhibiting cancer cell proliferation. The presence of the morpholino group and specific structural features contributes to these properties (Lu et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and stability, are influenced by the molecular structure. However, specific details on the physical properties of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide are not readily available in the research literature.
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are shaped by the functional groups present in the molecule. For example, the amination and cyclization reactions in their synthesis indicate reactivity with isocyanate and hydrazine hydrate compounds (Lu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
- Synthesis and Biological Activity : A study reported the synthesis of a compound through the condensation of isocyanato with morpholino-indazolamine, showing inhibition against cancer cell proliferation (Lu et al., 2017). Another related compound was synthesized and demonstrated inhibitory capacity against cancer cell lines A549 and BGC-823 (Ji et al., 2018).
- Antiproliferative Activity : A molecule with a structure similar to the query compound showed significant inhibitory activity against some cancer cell lines, indicating potential in cancer therapy (Lu et al., 2021).
Synthesis and Development
- Gefitinib Synthesis : The conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture involving a compound similar to the query was a step in the synthesis of Gefitinib, demonstrating the utility in complex organic synthesis (Jin et al., 2005).
- Antidepressant Synthesis : The synthesis of an antidepressant (befol) involved a process that might resemble the synthesis pathways relevant to the query compound, highlighting its potential in medicinal chemistry (Donskaya et al., 2004).
Gastroprokinetic Activity
- Activity of Derivatives : Studies on 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives showed that while the gastroprokinetic activity was generally reduced, some compounds exhibited potent activity, indicating the relevance of the morpholine and benzamide functional groups in developing gastroprokinetic agents (Kato et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWTQOZWOIFAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367966 |
Source


|
| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-N-(3-morpholin-4-ylpropyl)benzamide | |
CAS RN |
13666-71-2 |
Source


|
| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

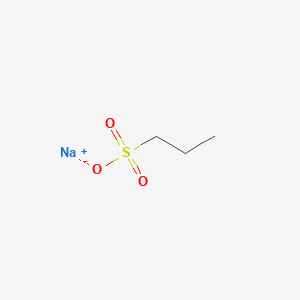


![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
